

(Z)-dodec-8-enal structural isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dodec-8-enal

Cat. No.: B15419409

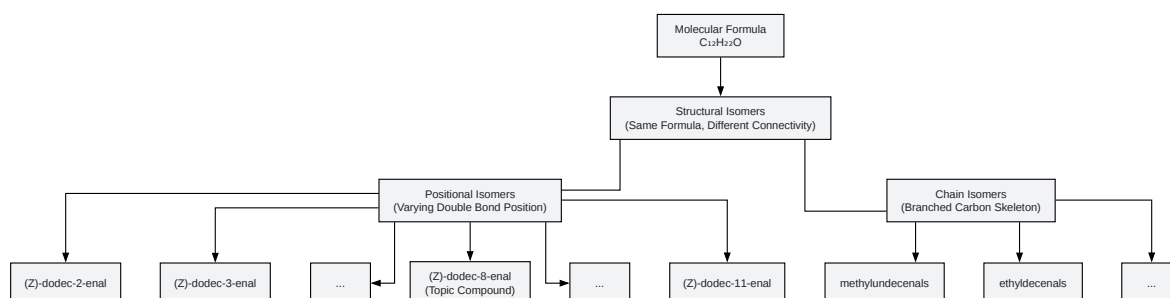
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Structural Isomerism in Dodecenal

Structural isomers share the same molecular formula ($C_{12}H_{22}O$) but differ in the connectivity of their atoms. For dodecenal, isomerism primarily arises from two sources: the position of the carbon-carbon double bond along the alkyl chain and the branching of the carbon skeleton itself.

- **Positional Isomers:** These isomers differ in the location of the $C=C$ double bond. For a 12-carbon aldehyde, the double bond can be located at any position from C2 to C11. Each positional isomer can also exist as E (trans) or Z (cis) geometric isomers, which are stereoisomers, not structural isomers, but are fundamentally linked to the position of the double bond.
- **Chain Isomers:** These isomers feature variations in the carbon backbone, such as the presence of methyl or ethyl branches, leading to compounds like methylundecenals or ethyldecenals.

The subtle differences between these isomers can lead to vastly different physicochemical properties and biological activities.



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Figure 1: Logical classification of dodecenal structural isomers.

Quantitative Data of Dodecenal Isomers

Directly comparable, experimentally determined data for all dodecenal isomers is sparse in the literature. The following tables summarize available data, including computed properties from publicly available databases and experimental data for commercially available isomers.

Table 1: Physicochemical Properties of Selected Dodecenal Isomers

Property	(Z)-dodec-8-enal	(E)-dodec-2-enal	dodec-11-enal	2-dodecenal (isomer mix)
Molecular Weight (g/mol)	182.30[1]	182.30[1]	182.30[2]	182.30[3]
Boiling Point (°C)	N/A	73-74 @ 0.5 mmHg	N/A	N/A
Specific Gravity (g/cm ³)	N/A	0.841-0.849 @ 25°C	N/A	0.839-0.849 @ 25°C[3]
Refractive Index	N/A	1.455-1.459 @ 20°C	N/A	1.452-1.458 @ 20°C[3]
LogP (Computed)	4.8[1]	4.8[1]	4.4[2]	N/A
Flash Point (°C)	N/A	N/A	N/A	93.33[3]
CAS Number	64275-72-5[4]	20407-84-5[1]	51148-68-6[2]	4826-62-4[3]

Note: "N/A" indicates data was not readily available in the searched literature. Computed values are derived from database models.

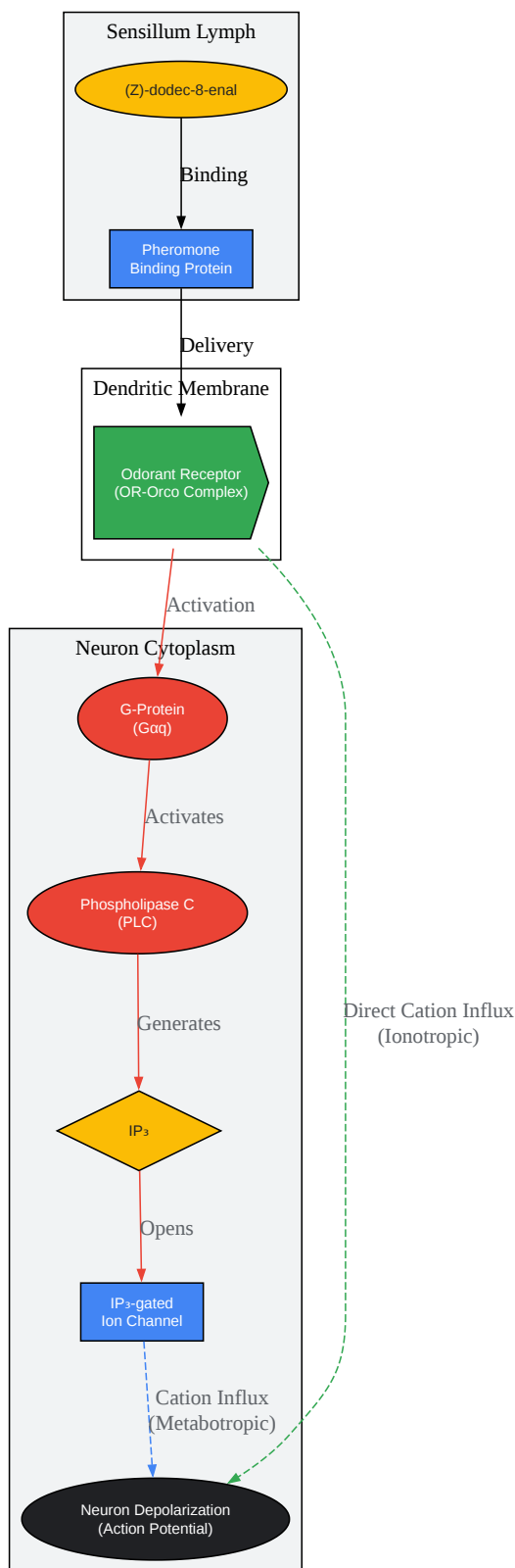
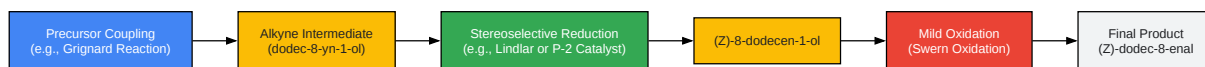
Table 2: Biological Activity and Olfactory Notes

Compound	Biological Context / Activity	Olfactory Description
(Z)-dodec-8-enal	Pheromone component for various Lepidoptera species.	N/A
(E)-dodec-2-enal	Has roles as an anthelmintic drug, plant metabolite, and antibacterial agent[1].	Waxy, mandarin orange, citrus peel, cilantro[5].
2-dodecenal (isomer mix)	Flavoring agent.	Fatty, waxy, herbal notes; used for orange, tangerine, melon, and cucumber flavors[3].

Experimental Protocols

Synthesis of (Z)-dodec-8-enal

The synthesis of (Z)-**dodec-8-enal** can be achieved via a multi-step process, often starting from more readily available precursors. A common strategy involves the synthesis of the corresponding alcohol, (Z)-8-dodecen-1-ol, followed by a mild oxidation to yield the aldehyde.



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- To cite this document: BenchChem. [(Z)-dodec-8-enal structural isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15419409#z-dodec-8-enal-structural-isomers]

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